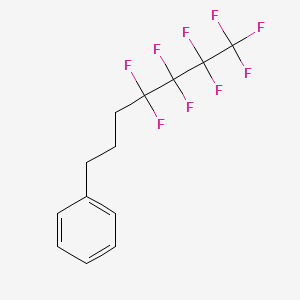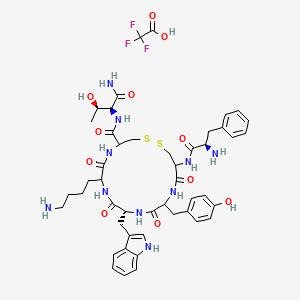
TT-232 trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TT-232 trifluoroacetate is a synthetic peptide derivative of the hormone somatostatin. It is known for its selective antiproliferative, anti-inflammatory, and antisecretory properties. This compound has shown significant potential in various scientific research fields, particularly in cancer research and inflammation studies .
Vorbereitungsmethoden
TT-232 trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthetic route involves the formation of a cyclic disulfide bridge between cysteine residues. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Analyse Chemischer Reaktionen
TT-232 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The disulfide bridge in TT-232 can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains, particularly at the phenylalanine and tyrosine residues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
TT-232 trifluoroacetate has a wide range of scientific research applications:
Cancer Research: It inhibits the proliferation of various cancer cell lines, including leukemia and melanoma cells. .
Inflammation Studies: TT-232 has potent anti-inflammatory properties and has been effective in reducing neurogenic inflammation and hyperalgesia in animal models
Pain Research: It has been used to study pain mechanisms and has shown potential as an analgesic agent
Neuroscience: TT-232 binds to somatostatin receptors in the brain, making it useful for studying receptor-ligand interactions and signaling pathways
Wirkmechanismus
TT-232 trifluoroacetate exerts its effects by binding to somatostatin receptors, particularly types 1 and 4. This binding inhibits the proliferation of cancer cells and reduces inflammation by modulating signaling pathways involved in cell growth and immune responses. The compound also induces apoptosis in cancer cells through the activation of specific molecular targets, including the tumor-specific isoform of pyruvate kinase .
Vergleich Mit ähnlichen Verbindungen
TT-232 trifluoroacetate is unique compared to other somatostatin analogs due to its selective antiproliferative and anti-inflammatory properties. Similar compounds include:
Octreotide: Another somatostatin analog used in cancer treatment, but with a different receptor binding profile.
Lanreotide: Similar to octreotide, used for treating acromegaly and neuroendocrine tumors.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile, used in Cushing’s disease and acromegaly
This compound stands out due to its strong anti-tumor activity and broader spectrum of anti-inflammatory and analgesic effects .
Eigenschaften
Molekularformel |
C47H59F3N10O11S2 |
|---|---|
Molekulargewicht |
1061.2 g/mol |
IUPAC-Name |
(10R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H58N10O9S2.C2HF3O2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46;3-2(4,5)1(6)7/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64);(H,6,7)/t25-,31-,33?,34?,35-,36?,37?,38+;/m1./s1 |
InChI-Schlüssel |
DONBUNHQHAMXKX-MSIAZZMJSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


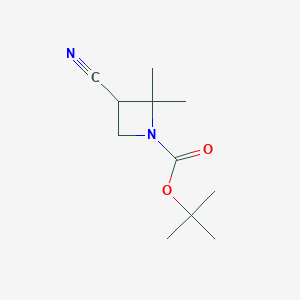




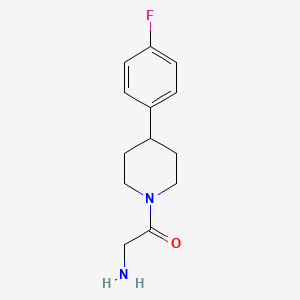
![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B14765661.png)
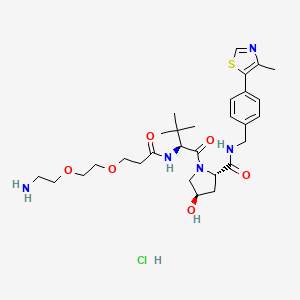
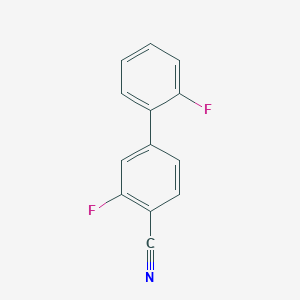

![Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B14765688.png)

![(2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate](/img/structure/B14765697.png)
